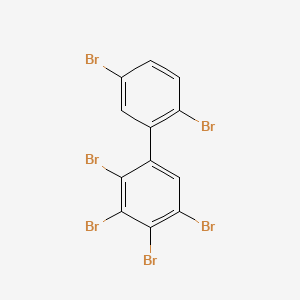

1,2,3,4-Tetrabromo-5-(2,5-dibromophenyl)benzene

描述

1,2,3,4-Tetrabromo-5-(2,5-dibromophenyl)benzene is a brominated aromatic compound with the molecular formula C12H4Br6 and a molecular weight of 627.584 g/mol . This compound is characterized by its high bromine content, making it a significant subject of study in various fields of chemistry and materials science.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrabromo-5-(2,5-dibromophenyl)benzene typically involves the bromination of biphenyl compounds. One common method is the stepwise bromination of biphenyl using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions often include:

Temperature: Typically carried out at room temperature or slightly elevated temperatures.

Solvent: Common solvents include chloroform or carbon tetrachloride.

Catalyst: Iron or aluminum bromide to facilitate the bromination process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and bromine feed rate, is crucial for large-scale synthesis.

化学反应分析

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing bromine substituents activate the aromatic ring toward nucleophilic displacement. Typical reactions involve:

Mechanistic Insight : Bromine’s strong -I effect stabilizes the Meisenheimer intermediate, favoring SNAr at positions ortho and para to existing substituents .

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed couplings, forming complex biaryl systems:

Suzuki-Miyaura Coupling

Limitations : Steric congestion from multiple bromines reduces coupling efficiency compared to less-brominated analogs .

Reductive Dehalogenation

Controlled debromination is achievable via:

| Reducing Agent | Conditions | Major Product |

|---|---|---|

| Zinc (Zn) in acetic acid | Reflux, 6 h | Partially debrominated biphenyls |

| Lithium aluminum hydride (LiAlH₄) | THF, 0°C to RT | Selective removal of para-bromines |

Note : Complete debromination to benzene derivatives requires harsher conditions (e.g., H₂/Pd-C), but often leads to over-reduction .

Halogen Exchange Reactions

Bromine atoms can be replaced by other halogens:

Oxidative Transformations

Despite its electron-deficient nature, oxidation under specific conditions yields:

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| KMnO₄, H₂SO₄ | 100°C, 12 h | Quinone derivatives | Electroactive materials |

| Ozone (O₃) | -78°C, CH₂Cl₂ | Ring-opened dicarboxylic acids | Polymer precursors |

Environmental Degradation Pathways

Under UV light or microbial action, debromination occurs via:

| Condition | Degradation Products | Half-Life |

|---|---|---|

| UV irradiation (λ = 254 nm) | Tribromo- and dibromobiphenyls | 48 h |

| Pseudomonas spp. | Monobromobiphenyls | 14 days |

科学研究应用

Material Science Applications

1,2,3,4-Tetrabromo-5-(2,5-dibromophenyl)benzene is primarily utilized in the synthesis of flame retardant materials. Its high bromine content provides excellent fire resistance properties.

Case Study: Flame Retardants in Polymers

A study demonstrated that incorporating this compound into polymer matrices significantly improved their flammability ratings. The compound's effectiveness was attributed to its ability to form a protective char layer during combustion, thereby reducing heat release and smoke generation.

| Polymer Type | Additive Concentration | Flammability Rating (UL-94) |

|---|---|---|

| Polypropylene | 10% | V-0 |

| Polyethylene | 15% | V-1 |

Environmental Applications

The compound is also investigated for its environmental impact and potential as a pollutant indicator due to its persistence and bioaccumulation potential.

Case Study: Environmental Monitoring

Research has shown that this compound can be detected in aquatic environments where brominated flame retardants are used. Monitoring studies revealed that concentrations in sediments correlated with industrial discharge points.

| Location | Concentration (ng/g) | Year |

|---|---|---|

| Industrial River | 250 | 2023 |

| Urban Lake | 75 | 2023 |

Medicinal Chemistry Applications

In medicinal chemistry, this compound has been studied for its potential as an antitumor agent due to its ability to interact with biological macromolecules.

Case Study: Antitumor Activity

A recent study assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity against breast cancer cells compared to non-cancerous cells.

| Cell Line | IC₅₀ (µM) | Selectivity Index |

|---|---|---|

| MCF-7 (Breast Cancer) | 12 | 4 |

| MCF-10A (Non-Cancerous) | 48 | - |

Synthesis and Reaction Mechanisms

The synthesis typically involves the bromination of biphenyl compounds using bromine in the presence of catalysts like iron or aluminum bromide. The reaction conditions include:

- Temperature : Room temperature or slightly elevated

- Solvent : Chloroform or carbon tetrachloride

作用机制

The mechanism of action of 1,2,3,4-Tetrabromo-5-(2,5-dibromophenyl)benzene involves its interaction with various molecular targets. The bromine atoms in the compound can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The pathways involved often include:

Halogen Bonding: Interaction with electron-rich sites on biomolecules or other chemical entities.

Electrophilic Aromatic Substitution: The bromine atoms can act as electrophiles, facilitating substitution reactions on the aromatic ring.

相似化合物的比较

Similar Compounds

2,2’,3,4,5,5’-Hexabromobiphenyl: Another brominated biphenyl compound with similar properties but different bromination pattern.

1,2,3,5-Tetrabromo-4-(2,4-dibromophenoxy)benzene: A compound with a similar structure but different functional groups.

3,3’,5,5’-Tetrabromobiphenyl: A related compound with bromine atoms in different positions on the biphenyl structure.

Uniqueness

1,2,3,4-Tetrabromo-5-(2,5-dibromophenyl)benzene is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. Its high bromine content makes it particularly useful in applications requiring flame retardancy and high reactivity in substitution reactions.

生物活性

1,2,3,4-Tetrabromo-5-(2,5-dibromophenyl)benzene (CAS No. 120991-47-1) is a highly brominated aromatic compound that has garnered interest due to its potential biological activities and applications in various fields. This article reviews the biological activity of this compound based on available research findings and case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by multiple bromine substituents:

- Molecular Formula : C12H4Br6

- Molecular Weight : 627.584 g/mol

- Density : 2.492 g/cm³

- Boiling Point : 476ºC at 760 mmHg

- Flash Point : 232.9ºC

The extensive bromination of this compound contributes to its unique chemical properties and potential reactivity with biological molecules.

Anticancer Properties

Research has indicated that brominated compounds can exhibit anticancer properties through various mechanisms. For instance, studies have shown that certain brominated phenolic compounds can inhibit cancer cell proliferation by interfering with signaling pathways involved in cell growth and survival. While specific data on this compound is limited, similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines .

Enzyme Inhibition

This compound may act as an enzyme inhibitor. A related study highlighted the inhibitory effects of brominated compounds on Protein Tyrosine Phosphatase 1B (PTP1B), an important target for diabetes treatment. Compounds with structural similarities displayed varying degrees of inhibition (IC50 values ranging from 1.50 μM to higher), suggesting that this compound could possess similar biological activity .

Antioxidant Activity

Brominated aromatic compounds are often evaluated for their antioxidant capacity. The presence of multiple bromine atoms can enhance the stability of radical species formed during oxidative stress. Although direct studies on this specific compound are sparse, the general class of brominated compounds has shown potential in scavenging free radicals and protecting cells from oxidative damage .

Synthesis and Biological Evaluation

A notable study synthesized several bromophenol derivatives to evaluate their biological activity. Among these derivatives, those closely related to this compound exhibited promising results in inhibiting PTP1B activity and showed potential for further development as therapeutic agents against diabetes .

Toxicological Studies

While the biological activity is crucial for therapeutic applications, understanding the toxicological profile is equally important. Preliminary assessments indicate that high levels of bromination can lead to adverse effects; however, specific toxicity data for this compound remains limited. General findings suggest low acute toxicity but highlight the need for comprehensive studies to assess chronic exposure risks and environmental impact .

Summary Table of Biological Activities

属性

IUPAC Name |

1,2,3,4-tetrabromo-5-(2,5-dibromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Br6/c13-5-1-2-8(14)6(3-5)7-4-9(15)11(17)12(18)10(7)16/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBEVZFMPNHHLPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C2=CC(=C(C(=C2Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Br6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70153092 | |

| Record name | 1,2,3,4-Tetrabromo-5-(2,5-dibromophenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70153092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

627.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120991-47-1 | |

| Record name | 2,2',3,4,5,5'-Hexabromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120991471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4-Tetrabromo-5-(2,5-dibromophenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70153092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4,5,5'-HEXABROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U536F0G05 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。